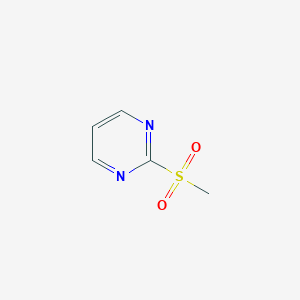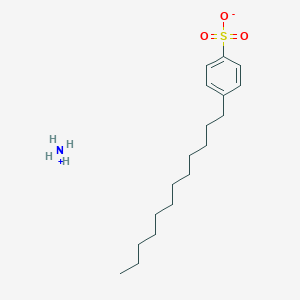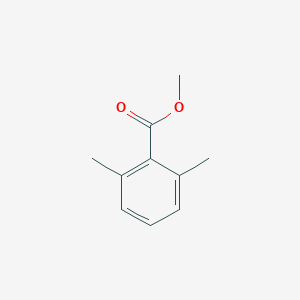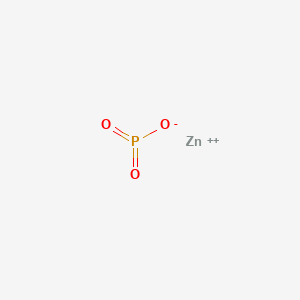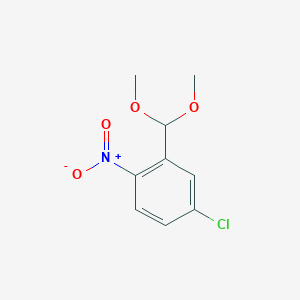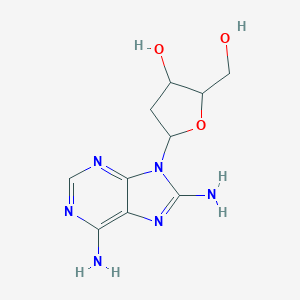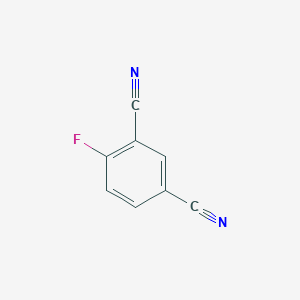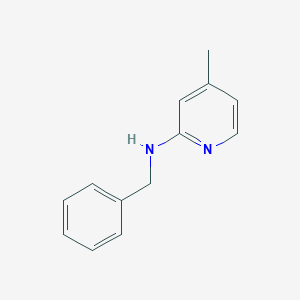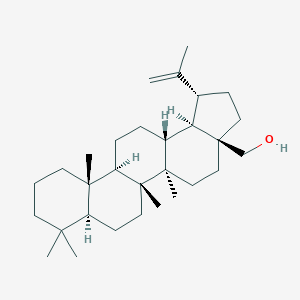![molecular formula C29H48O5 B077147 {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid CAS No. 10473-42-4](/img/structure/B77147.png)
{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It may also act by reducing the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models. Additionally, it has been shown to have neuroprotective effects, as it has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is its potential use as an anti-inflammatory and analgesic agent. It may also have potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its relatively high cost and limited availability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been achieved using different methods. One of the most common methods is the reaction of cyclohexanone with methylamine, followed by acetylation and reduction with sodium borohydride. This method yields the desired compound in good yields and high purity. Other methods include the use of Grignard reagents, Friedel-Crafts acylation, and the Stobbe condensation reaction.
Aplicaciones Científicas De Investigación
{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been used in scientific research for various purposes. It has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential analgesic agent, as it has been shown to reduce pain in animal models. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
10473-42-4 |
|---|---|
Nombre del producto |
{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid |
Fórmula molecular |
C29H48O5 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
2-[5-(4-acetyloxy-1-methyl-2-oxocyclohexyl)-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetic acid |
InChI |
InChI=1S/C29H48O5/c1-18(2)8-7-9-19(3)23-10-11-24-22(17-27(32)33)25(13-15-28(23,24)5)29(6)14-12-21(16-26(29)31)34-20(4)30/h18-19,21-25H,7-17H2,1-6H3,(H,32,33) |
Clave InChI |
GFTWFYLFSOGAEP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CC(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CC(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C |
Otros números CAS |
10473-42-4 |
Sinónimos |
3β-Acetyloxy-5-oxo-5,6-secocholestan-6-oic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



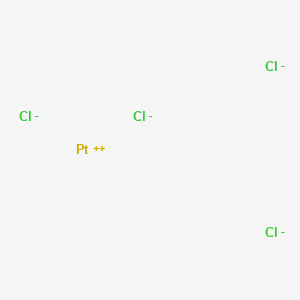

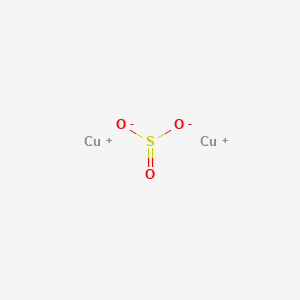
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
